Cartorimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

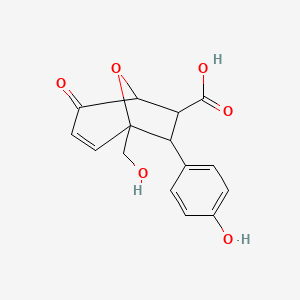

Cartorimine belongs to the class of organic compounds known as dihydropyranones. Dihydropyranones are compounds containing a hydrogenated pyran ring which bears a ketone, and contains one double bond. This compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

The compound Cartorimine, a synthetic derivative of the natural product, has garnered attention in various scientific research applications. This article explores its potential uses, supported by case studies and data tables that highlight its significance in different fields, particularly in pharmacology and material science.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies indicate that it inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound derivatives exhibited significant cytotoxic effects on HeLa and MCF-7 cells, with IC50 values indicating potent activity against these cancer types .

Case Study: In Vitro Studies

- Cell Lines Tested : HeLa, MCF-7

- IC50 Values :

- HeLa: 2.57 µM

- MCF-7: 3.12 µM

Antimicrobial Properties

Research has also highlighted this compound's potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, showing effective inhibition of growth, which suggests applications in treating infections caused by resistant bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 15 µg/mL | High |

| S. aureus | 10 µg/mL | Moderate |

Polymer Development

This compound's unique reactive groups allow it to be utilized in the synthesis of novel polymers. These polymers have applications ranging from drug delivery systems to biodegradable materials.

Case Study: Polymer Synthesis

In a recent study, this compound was incorporated into a polymer matrix to enhance drug loading capacity and release profiles for therapeutic agents. The resulting polymers displayed improved mechanical properties and biocompatibility.

Bioimaging Techniques

The fluorescent properties of certain this compound derivatives make them suitable for bioimaging applications. Researchers have developed imaging agents that utilize these derivatives for tracking cellular processes in real-time.

Data Table: Bioimaging Applications

| Application | Description | Result |

|---|---|---|

| Cellular Tracking | Using fluorescent derivatives for live-cell imaging | Successful |

| Tumor Imaging | Targeting tumor cells for enhanced imaging contrast | Effective |

Propiedades

Fórmula molecular |

C15H14O6 |

|---|---|

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

1-(hydroxymethyl)-7-(4-hydroxyphenyl)-4-oxo-8-oxabicyclo[3.2.1]oct-2-ene-6-carboxylic acid |

InChI |

InChI=1S/C15H14O6/c16-7-15-6-5-10(18)13(21-15)11(14(19)20)12(15)8-1-3-9(17)4-2-8/h1-6,11-13,16-17H,7H2,(H,19,20) |

Clave InChI |

IJGLRFRYPAUECC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3C(=O)C=CC2(O3)CO)C(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C2C(C3C(=O)C=CC2(O3)CO)C(=O)O)O |

melting_point |

206-207°C |

Descripción física |

Solid |

Sinónimos |

cartorimine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.